Oleyl erucate

Description

Current Scientific Landscape and Research Significance

The scientific community's interest in oleyl erucate (B1234575) has been steadily increasing, largely due to its properties as an emollient and its potential as a substitute for jojoba oil in various applications. chemicalbook.comneuluna.com Research is focused on its utility in personal care and cosmetic formulations, where it functions as a skin conditioning agent. tiiips.comtransparencymarketresearch.comdeascal.com Its emollient nature allows it to form a protective layer on the skin, which helps to retain moisture and improve skin texture. neuluna.comdeascal.com

The compound's versatility extends to its use as a dispersing agent for UV filters in sunscreens and pigments in color cosmetics, enhancing the aesthetic and application of these products. researchandmarkets.comresearchandmarkets.com Furthermore, its lubricating properties are being explored for industrial applications. chembk.comupichem.com The market for oleyl erucate is projected to experience significant growth, reflecting its increasing importance in various industries. researchandmarkets.com A key driver of this growth is the rising demand for natural and sustainable ingredients in consumer products. transparencymarketresearch.com

Methodological Approaches in Chemical Compound Studies

The study of chemical compounds like this compound involves a range of analytical techniques to determine their structure, purity, and properties. The synthesis of this compound is typically achieved through an esterification reaction between oleyl alcohol and erucic acid, often using an acid catalyst. tiiips.com A transesterification reaction, where the erucic acid is in the form of rapeseed oil, can also be employed. google.com

Following synthesis, purification is carried out to remove unreacted starting materials and the catalyst, which can be achieved through methods like distillation or extraction. tiiips.com Characterization of the final product is crucial to confirm its identity and purity. tiiips.com Standard analytical methods for this purpose include:

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. tiiips.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the detailed structure of the compound. tiiips.com

Mass Spectrometry (MS): To confirm the molecular weight of the ester. tiiips.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing volatile compounds and can be applied to study esters. nih.gov

These methods, often used in combination, provide a comprehensive profile of the chemical compound, ensuring its quality and suitability for its intended applications. The development of new "Green Chemistry" approaches, such as enzyme-catalyzed synthesis, is also a focus of current research to create more sustainable and efficient production methods. researchandmarkets.comnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C40H76O2 | tiiips.comchembk.comnih.gov |

| Molecular Weight | 589.0 g/mol | tiiips.comnih.gov |

| Appearance | Colorless to yellowish transparent liquid | tiiips.com |

| IUPAC Name | [(Z)-octadec-9-enyl] (Z)-docos-13-enoate | nih.govnih.gov |

| CAS Number | 17673-56-2, 143485-69-2 | tiiips.comchemicalbook.comnih.gov |

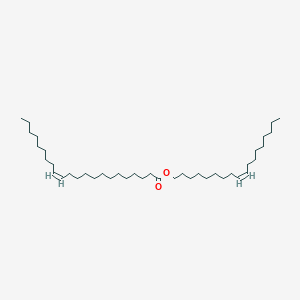

Structure

2D Structure

Properties

CAS No. |

143485-69-2 |

|---|---|

Molecular Formula |

C40H76O2 |

Molecular Weight |

589 g/mol |

IUPAC Name |

[(Z)-octadec-9-enyl] (Z)-docos-13-enoate |

InChI |

InChI=1S/C40H76O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-39H2,1-2H3/b19-17-,20-18- |

InChI Key |

SZAMSYKZCSDVBH-CLFAGFIQSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |

Other CAS No. |

17673-56-2 |

Synonyms |

OLEYL ERUCATE |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Conventional Esterification Pathways for Oleyl Erucate (B1234575)

The traditional synthesis of oleyl erucate, a high molecular weight wax ester, is achieved through conventional esterification, typically involving the reaction of oleyl alcohol with erucic acid. deascal.comikm.org.my This method relies on chemical catalysts and specific process conditions to drive the reaction toward a high yield of the desired ester.

Acid-Catalyzed Synthesis Mechanisms

The most common conventional method for producing this compound is through direct esterification of oleyl alcohol and erucic acid, facilitated by an acid catalyst. deascal.comtiiips.com The reaction mechanism is a classic Fischer esterification. The process begins with the protonation of the carboxylic acid group of erucic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. tiiips.comnjit.educsic.es This protonation enhances the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of oleyl alcohol.

Following the nucleophilic attack, a tetrahedral intermediate is formed. This intermediate then undergoes a proton transfer and subsequent elimination of a water molecule to form the ester, this compound. tiiips.com The final step is the deprotonation of the carbonyl group to regenerate the acid catalyst.

Process Parameters and Reaction Kinetics

The esterification of oleyl alcohol and erucic acid is an equilibrium reaction. tiiips.com To achieve high conversion rates, process parameters must be carefully controlled. Key parameters include temperature, catalyst concentration, and the molar ratio of reactants.

Temperature : Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the unsaturated fatty alcohol and acid. bioline.org.br In a study using the acidic heterogeneous catalyst sodium hydrogen sulfate (B86663) (NaHSO₄), the optimal temperature for the synthesis of the related oleyl oleate (B1233923) was found to be 130°C, achieving a yield of 96.8%. rasayanjournal.co.in

Water Removal : To shift the reaction equilibrium towards the product side and maximize the yield, the water produced during the reaction must be continuously removed. tiiips.com This can be accomplished using techniques such as a Dean-Stark apparatus or by performing the reaction under reduced pressure. tiiips.com

Catalyst : While homogeneous catalysts like sulfuric acid are effective, they can be difficult to separate from the final product. Heterogeneous catalysts like NaHSO₄ offer advantages such as easier separation, reduced cost, and the ability to absorb water, further driving the reaction. rasayanjournal.co.in

Reaction Kinetics : Studies on similar long-chain fatty acid esterifications catalyzed by p-toluenesulfonic acid indicate that the reaction often follows a second-order kinetic model. njit.edu The reaction rate is influenced by both temperature and catalyst concentration. For the synthesis of oleyl oleate using NaHSO₄, optimal conditions included a reaction time of 8 hours and a 1:1 molar ratio of oleic acid to oleyl alcohol. rasayanjournal.co.in

Biocatalytic Synthesis of this compound

In response to the demand for more environmentally friendly processes, biocatalytic synthesis has emerged as a compelling alternative to conventional chemical methods. researchgate.netum.es This approach utilizes enzymes, typically lipases, to catalyze the esterification reaction under milder conditions.

Enzymatic Esterification: Principles and Lipase (B570770) Catalysis

Enzymatic synthesis of this compound leverages the catalytic activity of lipases (triacylglycerol hydrolases, E.C. 3.1.1.3). uniroma1.itscielo.br While the natural function of lipases is to hydrolyze ester bonds in triglycerides, this reaction is reversible. scielo.br In a non-aqueous or micro-aqueous environment, the thermodynamic equilibrium shifts to favor synthesis over hydrolysis, allowing lipases to effectively catalyze esterification reactions. uniroma1.itmdpi.com

This biocatalytic method offers high specificity, which minimizes the formation of byproducts. scielo.br The reactions are conducted under mild temperature and pressure conditions, preserving the integrity of heat-sensitive unsaturated compounds like oleyl alcohol and erucic acid. um.esgoogle.com A variety of lipases are used, with immobilized lipase from Candida antarctica (often commercialized as Novozym® 435) being one of the most widely studied and effective catalysts for producing specialty esters. bioline.org.brmdpi.compreprints.org Other lipases, such as those from Chromobacterium viscosum and Alcaligenes sp., have also shown efficacy in synthesizing wax esters. dss.go.th

Green Chemistry Advancements in this compound Production

The biocatalytic production of this compound is a prime example of the application of green chemistry principles in the chemical industry. researchgate.netpreprints.org Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. boehringer-ingelheim.comijrar.org

Enzymatic synthesis aligns with several core principles of green chemistry:

Catalysis : Enzymes are highly efficient and specific catalysts that operate under mild conditions, reducing the need for harsh chemicals and high energy input. mdpi.comispe.org

Use of Renewable Feedstocks : this compound is derived from oleyl alcohol and erucic acid, which are sourced from vegetable oils, making them renewable raw materials. deascal.com

Energy Efficiency : The lower operating temperatures (30-70°C) of enzymatic processes significantly reduce energy consumption compared to conventional methods that can require temperatures upwards of 150°C. um.esgoogle.com

Waste Prevention : The high selectivity of lipases leads to purer products with fewer side reactions, minimizing waste and reducing the need for extensive purification steps. google.com

Safer Solvents and Auxiliaries : The development of solvent-free synthesis routes further enhances the green profile of the process by eliminating the environmental and health risks associated with organic solvents. mdpi.compreprints.org

Reflecting these advancements, companies have successfully commercialized this compound produced via eco-efficient enzymatic processes, marketing it as a sustainable ingredient for the cosmetics industry. um.esuniroma1.itpreprints.org

Raw Material Feedstock Analysis and Derivatization Routes

The synthesis of this compound relies on the availability and purity of its two primary precursors: oleyl alcohol and erucic acid. The sourcing and analysis of these feedstocks are critical steps in ensuring the quality and efficiency of the final product.

Sourcing of Oleyl Alcohol and Erucic Acid Precursors

Oleyl Alcohol (cis-9-octadecen-1-ol) is a long-chain unsaturated fatty alcohol. It can be sourced from both natural and synthetic origins. usp.org Natural sources include the chemical reduction of oleic acid esters derived from various animal and vegetable fats and oils. atamanchemicals.comatamanchemicals.com Notably, olive oil is a significant natural source, from which the alcohol derives its name. atamanchemicals.comwikipedia.org Other natural sources include beef fat and fish oil. atamanchemicals.comwikipedia.org The production from these natural feedstocks often involves the hydrogenation of oleic acid esters. atamanchemicals.comatamanchemicals.com A specific method, the Bouveault–Blanc reduction, utilizes sodium and butyl alcohol to reduce the ester without affecting the carbon-carbon double bond, preserving the unsaturation in the final alcohol. wikipedia.orgchemicalbook.com

Synthetically, oleyl alcohol can be produced through various industrial chemical processes. cosmeticsandtoiletries.com These methods provide an alternative to naturally-derived alcohols and can offer greater control over purity and consistency. cosmeticsandtoiletries.com The demand for oleyl alcohol is significant across various industries, including cosmetics, where it functions as an emollient, emulsifier, and thickener, and in industrial applications as a surfactant, lubricant, and precursor for other chemicals. atamanchemicals.comatamanchemicals.comchemicalbook.com The growing trend towards sustainable and bio-based products has increased the demand for oleyl alcohol from traceable and non-GMO plant sources. researchandmarkets.com

Erucic Acid ((Z)-docos-13-enoic acid) is a very-long-chain monounsaturated omega-9 fatty acid. atamanchemicals.com Its primary commercial sources are plants from the Brassicaceae family. atamanchemicals.comocl-journal.org High Erucic Acid Rapeseed (HEAR) is a specially cultivated variety of rapeseed (Brassica napus) that serves as a major industrial source, with erucic acid content ranging from 45% to over 50% of the total oil. ocl-journal.orgidgrain.frpremiumcrops.com For industrial applications, a high erucic acid content is desirable. ocl-journal.org

Another significant plant source for erucic acid is Crambe abyssinica, an annual oilseed crop. wikipedia.org Crambe oil is noted for its high erucic acid content, typically between 55-60%, making it a competitive alternative to HEAR. wikipedia.orgfeedipedia.org Other members of the Brassicaceae family, such as mustard (Brassica juncea) and wallflower, also contain erucic acid. atamanchemicals.compjsir.org While erucic acid is found in some deep-sea fish oils, the primary industrial extraction is from plant-based oils. frontiersin.org For food applications, rapeseed varieties with low erucic acid content (LEAR), such as canola oil, have been developed. nih.govwikipedia.org

The following interactive table summarizes the primary sources for oleyl alcohol and erucic acid.

| Precursor | Primary Sources | Natural/Synthetic | Key Production Details |

| Oleyl Alcohol | Olive Oil, Beef Fat, Fish Oil | Natural | Hydrogenation of oleic acid esters, Bouveault-Blanc reduction. atamanchemicals.comatamanchemicals.comwikipedia.org |

| Petrochemical Feedstocks | Synthetic | Industrial chemical synthesis routes. cosmeticsandtoiletries.com | |

| Erucic Acid | High Erucic Acid Rapeseed (HEAR) Oil | Natural | Oil extraction from specially bred Brassica napus cultivars. ocl-journal.orgidgrain.fr |

| Crambe abyssinica Oil | Natural | Oil extraction from seeds, contains 55-60% erucic acid. wikipedia.orgfeedipedia.org | |

| Mustard Seed Oil | Natural | Oil extraction from Brassica juncea. atamanchemicals.compjsir.org |

Extraction and Derivatization Techniques for Precursor Analysis

The extraction of erucic acid from its plant sources is a critical step for its use as a chemical feedstock. The process typically begins with the mechanical pressing or solvent extraction of oil from the seeds of plants like HEAR or Crambe abyssinica. fortunejournals.com Following extraction, the crude oil undergoes refining processes. To isolate erucic acid, methods such as fractional distillation or multiple solvent crystallization at low temperatures can be employed. google.com Another approach involves saponification, where the oil is hydrolyzed to release the fatty acids, which are then separated and purified. chempri.com Enzymatic processes using lipases have also been explored to selectively hydrolyze triglycerides, resulting in a glyceride fraction enriched in erucic acid. google.com This enzymatic method offers a potentially more cost-effective and less harsh alternative to traditional chemical extraction methods. google.com

For the analysis of these precursors, derivatization is often necessary to make them suitable for techniques like gas chromatography (GC). Fatty acids and fatty alcohols are typically converted into more volatile ester derivatives. For instance, oleic acid can be converted to its methyl ester (methyl oleate) through esterification before being reduced to oleyl alcohol. researchgate.net This derivatization not only facilitates analysis but is also a key step in the production pathway from a fatty acid to a fatty alcohol. cosmeticsandtoiletries.com

Upcycling of Bio-waste for this compound Precursors

The concept of a circular economy and the upcycling of bio-waste present promising avenues for the sustainable production of this compound precursors. While direct upcycling of waste streams to produce oleyl alcohol and erucic acid is an area of ongoing research, the principles can be applied to the feedstocks.

For instance, non-food grade vegetable oils or oils extracted from the by-products of food processing could potentially be used as a source of oleic acid for oleyl alcohol production. Similarly, research into microbial and algal production routes for oleyl alcohol is emerging, which could utilize various organic waste streams as a fermentation feedstock, reducing reliance on traditional agricultural crops. researchandmarkets.com

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Techniques for Oleyl Erucate (B1234575) Identity and Purity

Spectroscopic methods are fundamental in confirming the chemical structure and assessing the purity of oleyl erucate. tiiips.com These techniques provide a "fingerprint" of the molecule by analyzing how it interacts with electromagnetic radiation. wiley.com

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum will prominently feature a strong absorption band characteristic of the ester carbonyl group (C=O). This peak is typically observed in the region of 1735-1750 cm⁻¹. For a similar wax ester, oleyl oleate (B1233923), this peak was identified at 1712.18 cm⁻¹. ikm.org.my Another key feature is the C-O stretching vibration, which appears in the 1170-1250 cm⁻¹ range. ajgreenchem.com The presence of long hydrocarbon chains from both the oleyl and erucyl moieties is confirmed by strong C-H stretching absorptions between 2850 and 2960 cm⁻¹. libretexts.org The double bonds (C=C) within the oleyl and erucyl chains will show a weaker absorption around 1640-1680 cm⁻¹. libretexts.org The analysis of these characteristic peaks allows for the verification of the ester structure. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ester) | 1735 - 1750 | Strong |

| C-O (Ester) | 1170 - 1250 | Strong |

| C-H (Alkyl) | 2850 - 2960 | Strong |

| C=C (Alkene) | 1640 - 1680 | Weak to Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are instrumental in the structural elucidation of this compound. tiiips.comresearchgate.net

In the ¹H NMR spectrum, the protons on the carbons adjacent to the ester oxygen (the -O-CH₂- group from oleyl alcohol) would appear as a triplet around 4.0-4.2 ppm. The protons on the carbon alpha to the carbonyl group (-CH₂-C=O from erucic acid) would resonate as a triplet at approximately 2.2-2.3 ppm. aocs.org The olefinic protons (-CH=CH-) from both chains would produce a multiplet in the region of 5.3-5.4 ppm. The terminal methyl protons (-CH₃) of both the oleyl and erucyl chains would show a triplet at around 0.8-0.9 ppm, while the numerous methylene (B1212753) protons (-CH₂-) of the long alkyl chains would create a large, broad signal between 1.2 and 1.4 ppm. aocs.org

The ¹³C NMR spectrum offers complementary information. The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic chemical shift of approximately 173-174 ppm. ikm.org.my The carbons of the double bonds (-C=C-) are found in the 128-132 ppm region. The carbon of the -O-CH₂- group from the alcohol portion resonates around 64-66 ppm, while the carbon alpha to the carbonyl group (-CH₂-C=O) appears at about 34-35 ppm. The terminal methyl carbons are the most shielded, appearing at roughly 14 ppm. The remaining methylene carbons of the long chains produce a series of signals between 22 and 32 ppm. researchgate.netbenthamdirect.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH ₃ | ~0.8-0.9 (t) | ~14 |

| -(CH ₂)n- | ~1.2-1.4 (m) | ~22-32 |

| -CH ₂-C=O | ~2.2-2.3 (t) | ~34-35 |

| -O-CH ₂- | ~4.0-4.2 (t) | ~64-66 |

| -CH =CH - | ~5.3-5.4 (m) | ~128-132 |

Mass Spectrometry (MS) Applications

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from unreacted starting materials or byproducts and for assessing its purity. tiiips.com

Gas Chromatography (GC) for Fatty Acid Ester Profiles

Gas chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for analyzing the fatty acid composition of oils and esters. nih.govspkx.net.cn To analyze this compound, it would typically first be transesterified to form the corresponding fatty acid methyl esters (FAMEs), namely methyl oleate and methyl erucate. nih.gov These more volatile FAMEs are then separated and quantified by GC. The retention times of the methyl oleate and methyl erucate peaks are compared to those of known standards for identification. bioline.org.br The peak areas can then be used to determine the relative proportions of each fatty acid in the original this compound sample, providing a measure of its purity and confirming the identity of its constituent fatty acid chains. researchgate.net For instance, in the GC analysis of a similar wax ester, oleyl oleate, the product peak was clearly separated from the precursor oleyl alcohol and oleic acid. bioline.org.br

Functional Applications in Non Biomedical and Industrial Sectors

Research in Lubricant Formulations

In the field of industrial lubrication, oleyl erucate (B1234575) is valued for its friction-reducing, film-forming, and emollient characteristics. researchandmarkets.com Its high thermal stability and resistance to oxidation allow it to perform effectively in demanding industrial environments, including those with high-speed machinery. researchandmarkets.com

Oleyl erucate is utilized as a friction modifier and an anti-wear additive in lubricant formulations. researchandmarkets.commarketresearch.com Friction modifiers are additives that reduce friction between surfaces, while anti-wear additives form a protective film to prevent direct metal-to-metal contact, thus minimizing wear. mechanic.com.au The effectiveness of these additives is crucial for the longevity and efficiency of machinery. Esters like this compound are known to provide excellent lubricity and have high solubility for other additives. mdpi.com Their low volatility and high polarity contribute to enhanced adhesion and wear protection. researchandmarkets.com

Friction Modifiers: These additives often compete with other polar compounds for surface area on the metal. precisionlubrication.com

Anti-Wear Additives: Typically polar molecules that adsorb onto metal surfaces to create a protective layer, reducing friction and wear under mild stress conditions. precisionlubrication.com They are often activated by heat to form this film. valvolineglobal.com

This compound serves as a biodegradable lubricant in metalworking fluids and textile oils. researchandmarkets.commarketresearch.com Metalworking fluids require superior lubrication to cool and lubricate the workpiece and cutting tool, flush away chips, and prevent corrosion. researchgate.netpcc.eu In textile applications, lubricants are essential for reducing friction during processes like spinning, weaving, and knitting. The biodegradability of this compound is a significant advantage in these applications, aligning with the increasing demand for sustainable industrial practices. researchandmarkets.com

Research into the compatibility of this compound with various industrial processes and materials is opening opportunities for new applications. globenewswire.com Its versatility and compatibility with different formulations are key factors driving its adoption. transparencymarketresearch.com As a plant-derived ester, it is seen as a favorable alternative to synthetic esters and petrochemical-based emollients. researchandmarkets.com Studies focus on its performance when blended with other additives and base oils to ensure stability and efficacy. For instance, some anti-wear and extreme pressure additives are designed for excellent solubility and compatibility with esters, showing no negative impact on hydrolytic stability. basf.com

Research is being conducted to create specialized this compound blends that offer improved extreme-pressure (EP) and anti-corrosion properties. researchandmarkets.comgiiresearch.com

Extreme-Pressure (EP) Additives: These are chemically more aggressive than standard anti-wear additives, forming a stronger protective film that is activated at higher loads and temperatures. mechanic.com.au

Corrosion Inhibitors: These additives work by neutralizing acids or forming a protective barrier on the metal surface to block moisture and prevent rust and corrosion. valvolineglobal.com

The development of these enhanced blends aims to expand the use of this compound in heavy-duty applications where equipment operates under high pressure and temperature. researchandmarkets.combasf.com

Compatibility Studies with Industrial Processes and Materials

Biofuel Applications and Renewable Energy Research

The push for renewable energy sources has led to investigations into new, sustainable fuel components. This compound's properties make it a candidate for research in the biofuel sector. globenewswire.com

This compound is being investigated as a potential additive for biofuels. globenewswire.com Its biodegradability and origin from renewable sources are promising characteristics for creating more environmentally friendly fuel alternatives. globenewswire.com Additives are crucial for improving the properties of biodiesel and ensuring better engine performance and emission control. matec-conferences.org For example, additives can increase fuel octane (B31449) numbers, reduce gum formation, and lower particulate emissions. theengineer.co.uk The exploration of this compound in this capacity is part of a broader effort to find sustainable and effective components for the next generation of fuels. globenewswire.com

Renewable Energy Source Potential

The exploration of this compound as a component in renewable energy, specifically in the biofuel sector, is an emerging area of interest. Its inherent biodegradability and derivation from renewable plant sources, such as rapeseed, position it as a potentially eco-friendly alternative to conventional, petroleum-based fuel additives. tiiips.comglobenewswire.com

Research is investigating this compound's viability as a biofuel additive. globenewswire.com Its properties could enhance the performance and environmental profile of biofuels. The long-chain ester structure of this compound may contribute to improved lubricity and thermal stability of biofuel formulations. While extensive research is still developing, its potential to serve as a renewable energy source component is a promising field of study. globenewswire.com

Polymer Science and Bio-based Material Development

In the realm of polymer science, this compound is gaining recognition as a bio-based plasticizer and a key ingredient in the development of sustainable materials. globenewswire.comupichem.com Plasticizers are additives that increase the flexibility and durability of materials. This compound, being derived from natural oleochemicals, offers a renewable alternative to traditional phthalate-based plasticizers, which have faced scrutiny over environmental and health concerns. arabjchem.org

Its utility extends to enhancing the properties of various polymers, contributing to the creation of 'green' materials. upichem.com The incorporation of this compound can improve the processability and tactile qualities of bioplastics, making them more suitable for a wider range of applications. Research in this area aligns with the broader industry trend of developing oleochemical derivatives for specialty polymer applications, driven by the demand for renewable and biodegradable products. arabjchem.orggiiresearch.com

Table 1: Role of this compound in Polymer Science

| Feature | Description |

| Function | Serves as a bio-based plasticizer. globenewswire.comupichem.com |

| Source | Derived from renewable plant-based oleochemicals. arabjchem.org |

| Benefit | Increases flexibility and durability of materials. upichem.com |

| Application | Used in the development of sustainable, bio-based polymers. arabjchem.org |

Formulation in Agricultural Chemical Products

This compound serves as a functional component in modern agricultural formulations, primarily as an adjuvant in pesticide and herbicide products. arabjchem.orggoogle.com Adjuvants are added to agrochemical formulations to enhance the effectiveness of the active ingredients.

It is a key ingredient in microemulsion adjuvants, which are valued for their stability and clear appearance. google.com These formulations often consist of naturally derived, biodegradable components, making them environmentally friendlier. The inclusion of this compound in these microemulsions can improve the application and efficacy of agrochemicals. google.com Furthermore, its use as an oil phase component in adjuvant formulations is noted for its compatibility with other naturally derived ingredients, contributing to the development of "green" chemical solutions for agriculture. upichem.comgoogle.com

Table 2: Functions of this compound in Agricultural Formulations

| Function | Application Detail | Source |

| Adjuvant | Enhances the efficacy of active ingredients in pesticides and herbicides. | google.com |

| Microemulsion Component | Acts as the oil phase in stable, clear, and biodegradable adjuvant microemulsions. | google.com |

| Oil Phase Component | Used with other esters and naturally occurring waxes in agricultural sprays. | google.com |

| "Green" Chemical Contributor | All components in the microemulsion can be naturally derived and readily biodegradable. | google.com |

Exploratory Research in Food Additives and Functional Ingredients

The potential application of this compound in the food industry as an additive or functional ingredient is an area of exploratory research. tiiips.comglobenewswire.com While its use in this capacity is currently not widespread, its chemical structure and physical properties suggest possibilities that warrant investigation. tiiips.com

As an ester of fatty acids, its potential roles could be related to texture modification, acting as a glazing agent, or as a carrier for fat-soluble flavors and nutrients. The primary challenge lies in the limited research and regulatory evaluation for its use in food products. tiiips.comglobenewswire.com Any future application would necessitate comprehensive studies to establish its suitability and safety for consumption.

Table 3: Potential Exploratory Applications of this compound in Food

| Potential Application | Rationale for Exploration | Status |

| Food Additive | Potential to modify texture or act as a glazing agent. | Unexplored/Less Common tiiips.comglobenewswire.com |

| Functional Ingredient | Could serve as a carrier for fat-soluble vitamins or flavors. | Unexplored globenewswire.com |

Environmental Fate and Sustainability Profile

Biodegradation Studies and Environmental Pathways

Oleyl erucate (B1234575) is recognized for its favorable environmental fate, particularly its biodegradability. As an ester of oleyl alcohol and erucic acid, both long-chain fatty acids derived from vegetable oils, it is expected to break down into these natural components.

Detailed research findings indicate that oleyl erucate is considered readily biodegradable. tox2u.com Upon release into the environment, its primary degradation pathway is expected to be through biological processes in soil and water. tox2u.com While extensive, detailed public studies on its specific biodegradation pathways are limited, data from safety data sheets and environmental assessments provide insight into its ecological profile. For instance, Environment Canada's assessment categorizes it as not suspected to be persistent or bioaccumulative. ewg.org One safety data sheet notes it has a moderate potential for bioaccumulation but is not classified as a PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance. tox2u.com In industrial applications, it is used in formulations for biodegradable lubricants, further underscoring its environmental compatibility. researchandmarkets.commarketresearch.com

The following table summarizes available data on the environmental fate and ecotoxicity of this compound, with some data points using related long-chain alcohols as proxies where specific data for the ester is not available.

Interactive Data Table: Environmental Fate and Ecotoxicity of this compound

| Parameter | Finding | Comment | Source(s) |

|---|---|---|---|

| Persistence & Degradability | Readily biodegradable. | Predicted to degrade in soil. | tox2u.com |

| Persistence Assessment | Not suspected to be persistent. | Assessment by Environment Canada. | ewg.org |

| Bioaccumulation Potential | Moderate potential for bioaccumulation. | Not classified as PBT or vPvB. | tox2u.comewg.org |

| Mobility in Soil | Predicted to degrade in soil. | Not considered mobile. | tox2u.comknowde.com |

| Acute Fish Toxicity | NOEC > 0.4mg/l (96hrs) | Data for proxy substance (Stearyl alcohol). | tox2u.com |

| Acute Daphnia Toxicity | EC50 > 0.01 mg/L (48hrs) | Data for proxy substance (Cetyl alcohol). | tox2u.com |

| Algae Toxicity | EC50 > 0.01 mg/l (72hrs) | Data for proxy substance (Cetyl alcohol). | tox2u.com |

Renewable Resource Utilization and Life Cycle Impact Assessment

The sustainability profile of this compound is significantly enhanced by its origin from renewable resources. The compound is an ester derived from the chemical combination of oleyl alcohol and erucic acid. deascal.com These precursors are sourced from various vegetable oils, with rapeseed oil being a primary source for erucic acid and other oils like olive oil providing oleyl alcohol. deascal.comtransparencymarketresearch.com This plant-based sourcing is a key factor in its positioning as a sustainable ingredient. researchandmarkets.com

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impact of a product throughout its entire life cycle. researchgate.net For cosmetic ingredients like this compound, sustainability metrics such as life cycle impact and renewability are becoming critical procurement criteria. researchandmarkets.commarketresearch.com Studies comparing production methods for similar esters reveal significant environmental advantages for bio-based, enzymatic processes over traditional chemical synthesis. A life cycle assessment demonstrated that enzymatic production can lead to energy savings of over 60% and a reduction of waste by up to 90%. evonik.com Furthermore, research shows that replacing conventional emollients with enzymatically produced esters like this compound in a skin care emulsion can reduce the formulation's global warming potential by as much as 67%. squarespace.com

Interactive Data Table: Renewable Sourcing and Life Cycle Impact

| Aspect | Detail | Implication | Source(s) |

|---|---|---|---|

| Primary Feedstock | Vegetable Oils (e.g., Rapeseed Oil) | Derived from renewable, plant-based resources. | transparencymarketresearch.com |

| Precursors | Oleyl Alcohol, Erucic Acid | Natural fatty acid and fatty alcohol. | deascal.com |

| Energy Consumption | Enzymatic process saves over 60% energy vs. chemical synthesis. | Reduced fossil fuel dependence and associated emissions. | evonik.com |

| Waste Reduction | Enzymatic process reduces waste by up to 90% vs. chemical synthesis. | Minimized environmental burden from production waste. | evonik.com |

| CO2 Footprint | Use in a formulation can lower its CO2 footprint by 67%. | Significant reduction in global warming potential for the final consumer product. | squarespace.com |

Eco-friendly Production Methodologies and Industry Trends

The production of this compound is increasingly shifting towards eco-friendly methodologies that align with the principles of green chemistry. researchandmarkets.com The primary innovation in this area is the use of enzyme-catalyzed synthesis (biocatalysis) as an alternative to conventional chemical esterification. evonik.com

Conventional chemical synthesis requires high temperatures (150–240 °C) and often uses inorganic catalysts, which can result in by-products and impurities that necessitate further energy-intensive purification steps. evonik.com In contrast, enzymatic processes operate under much milder conditions (30–70 °C), are highly specific, and generate significantly less waste, yielding a purer final product. evonik.com This method not only has a smaller environmental footprint but also produces high-quality esters suitable for sensitive applications. evonik.com For example, Evonik Industries offers an enzymatically produced this compound (TEGOSOFT® OER MB) that is manufactured using an eco-efficient process running entirely on renewable energy. squarespace.com

This shift is driven by a powerful industry trend: the rising consumer demand for natural, sustainable, and transparently sourced ingredients in personal care products. transparencymarketresearch.com Formulators and brands are actively replacing synthetic emollients with bio-based alternatives like this compound to meet this demand. researchandmarkets.com Consequently, suppliers are investing in high-purity, COSMOS- and ECOCERT-certified grades to cater to the growing market for organic and natural cosmetics. researchandmarkets.com Another emerging trend is the upcycling of bio-waste to create new, bio-based emollients, a field where companies like BASF are actively partnering with technology start-ups. transparencymarketresearch.com

Interactive Data Table: Comparison of Production Methodologies

| Feature | Conventional Chemical Synthesis | Eco-Friendly Enzymatic Synthesis |

|---|---|---|

| Catalyst | Inorganic catalysts | Lipases (Enzymes) |

| Temperature | High (150–240 °C) | Low (30–70 °C) |

| Energy Input | High | Significantly Lower |

| By-products | Higher potential for side reactions and impurities | High specificity, minimal by-products |

| Waste Generation | Higher | Significantly Lower (up to 90% reduction) |

| Sustainability | Lower alignment with green chemistry | High alignment with green chemistry |

| Product Purity | Requires additional purification steps | Results in ultrapure products |

Oleyl Erucate Derivatives, Analogues, and Advanced Formulations

Synthesis and Characterization of Novel Ester Analogues

The synthesis of novel ester analogues of oleyl erucate (B1234575) is a significant area of research, aimed at creating new molecules with tailored properties for applications ranging from cosmetics to industrial lubricants. These efforts often involve modifying the fatty acid or fatty alcohol components of the ester.

One common approach is the enzymatic synthesis of esters, which is considered an eco-efficient process. nih.govresearchgate.net Companies like Evonik have commercialized esters, including oleyl erucate, produced through biocatalytic processes that minimize environmental impact. nih.govmdpi.com The synthesis can involve the esterification of oleyl alcohol with different fatty acids or erucic acid with different alcohols. iastate.eduresearchgate.net For instance, research has been conducted on the synthesis of various fatty esters from oleic acid and other long-chain alcohols, which can be considered analogues of this compound. iastate.eduresearchgate.net These enzymatic methods are often preferred as they can lead to purer esters compared to traditional chemical synthesis. researchgate.net

Another method for creating analogues is through transesterification reactions. google.com This process has been used to prepare a range of erucic acid esters with different long-chain alcohols, such as isostearyl alcohol and behenyl alcohol, resulting in compounds like isostearyl erucate and behenyl erucate. google.com The characteristics of these analogues, such as their melting point and solubility, differ from this compound, making them suitable for specific applications. google.com For example, isostearyl erucate is a clear yellow liquid at room temperature, soluble in many hydrophobic solvents. google.com

The synthesis of oleyl oleate (B1233923), an analogue where both the fatty acid and fatty alcohol are derived from oleic acid, has been achieved using acidic heterogeneous catalysts. rasayanjournal.co.in This research highlights how different catalysts and reaction conditions can be optimized to produce high yields of specific ester analogues. rasayanjournal.co.in

The characterization of these novel esters is crucial to understanding their potential applications. Techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are used to confirm the chemical structure of the synthesized esters. researchgate.net Key physical properties like melting point, viscosity, and oxidative stability are also determined to evaluate their performance as potential biolubricants or cosmetic ingredients. iastate.eduresearchgate.net For example, studies have documented the melting points and viscosities of various oleate and ricinoleate (B1264116) esters. iastate.edu

Table 1: Examples of Synthesized this compound Analogues and Their Precursors

| Resulting Ester Analogue | Alcohol Component | Acid Component | Synthesis Method Mentioned |

|---|---|---|---|

| Isostearyl Erucate | Isostearyl Alcohol | Erucic Acid (from Rapeseed Oil) | Transesterification |

| Behenyl Erucate | Behenyl Alcohol | Erucic Acid (from Rapeseed Oil) | Transesterification |

| Oleyl Oleate | Oleyl Alcohol | Oleic Acid | Acidic Heterogeneous Catalysis |

This table is generated based on findings from available research. iastate.eduresearchgate.netgoogle.comrasayanjournal.co.in

Development of Performance-Optimized Blends and Combinations

To enhance its functionality, this compound is frequently blended with other ingredients to create performance-optimized formulations for both personal care and industrial applications. researchandmarkets.com These blends are designed to achieve specific sensory profiles, improve stability, and boost efficacy.

In the cosmetics and personal care sector, formulators combine this compound with a variety of other emollients, waxes, and oils to tailor the final product's characteristics. researchandmarkets.com For instance, it can be used in combination with medium-chain triglycerides or mineral oil to create elegant skincare systems with a desirable skin feel. naturallythinking.com In products like creams and lotions, this compound is blended with ingredients such as IMWITOR® 375, MIGLYOL® Coco 810, and MIGLYOL® 8810 to achieve a balance between a nourishing effect and a light sensory feel. specialchem.com For a rich, long-lasting velvety skin feel, it can be combined with SOFTISAN® 378. specialchem.com

In hair care, this compound is used to reduce combing forces and enhance gloss without causing buildup. researchandmarkets.com It is also a key component in sunscreen and color cosmetic formulations, where it acts as a dispersing agent for UV filters and pigments, improving the aesthetic qualities of the application. researchandmarkets.com

For industrial purposes, research focuses on developing this compound blends with improved extreme-pressure and anti-corrosion properties for use in lubricants. researchandmarkets.com Its inherent high polarity and low volatility contribute to better adhesion and wear protection in these applications. researchandmarkets.com

The development of these blends is often guided by predictive tools like Hansen Solubility Parameters (HSP) to estimate the compatibility between this compound and other ingredients. specialchem.com This scientific approach allows for the creation of stable and effective formulations.

Table 2: Examples of this compound in Performance-Optimized Blends

| Product Type | Blended Ingredients | Desired Performance Outcome |

|---|---|---|

| Day Cream | IMWITOR® 375, MIGLYOL® Coco 810, MIGLYOL® 8810 | Effective moisturization, balanced nourishing and light feel |

| Skin Cream | SOFTIGEN® PURA, SOFTISAN® 378 | Rich, long-lasting velvety skin feel, skin protection |

| Skin Defense Mist | TEGO® Care PBS 6 MB, NeoPlanta® Withania | Protection against environmental stressors |

| Hair Conditioners | Cationic and nonionic emulsifiers | Improved gloss and conditioning |

| Sunscreens | UV filters | Enhanced dispersion and application aesthetics |

This table is based on information from various formulation examples. researchandmarkets.comspecialchem.comgenesisformulab.com

Comparative Studies with Other Bio-based Esters

This compound is often compared to other bio-based esters to evaluate its performance and identify its unique advantages. These comparative studies are crucial for formulators when selecting the most suitable ingredient for their specific needs.

A frequent comparison is made with jojoba oil, a natural liquid wax ester. This compound is often considered a cost-effective alternative to jojoba oil, possessing similar desirable properties such as excellent skin conditioning and the ability to provide a protective layer on the skin to prevent moisture loss. naturallythinking.comlesielle.comneuluna.comtojned.net Sensory panel studies have shown that this compound has similar shining, dryness, and softness performance to decyl oleate. tojned.net

In the context of emollients, this compound is evaluated against a wide range of other esters. For example, its sensory profile might be compared to that of esters like propylene (B89431) glycol dicaprylate/dicaprate, which is known for its silicone-like feel, or coco-caprylate/caprate, a fast-spreading emollient. tojned.net These comparisons help formulators to create a specific sensory experience in their products. This compound is characterized as a medium to slow-spreading emollient that imparts a caring and smooth, but also rich, skin feel. specialchem.comspecialchem.comgenesisformulab.com

From a chemical and physical standpoint, the properties of this compound are benchmarked against other esters intended for similar applications, such as biolubricants. For instance, studies on oleate esters of various alcohols provide a basis for comparing properties like viscosity, pour point, and oxidative stability. researchgate.net Research has shown that esters derived from pelargonic acid exhibit lower viscosities and higher pour points compared to oleates, but have greater oxidative stability due to the absence of double bonds. researchgate.net Such data is vital for developing high-performance, bio-based industrial fluids.

The sustainability profile of this compound is another important point of comparison. Being derived from renewable plant sources like rapeseed, it aligns with the growing demand for natural and sustainable ingredients. neuluna.comtransparencymarketresearch.com The use of eco-efficient enzymatic synthesis processes further enhances its standing against esters produced through conventional chemical methods. nih.govresearchgate.net

Table 3: Comparative Properties of this compound and Other Bio-based Esters

| Ester | Key Comparative Feature | Application Context | Finding |

|---|---|---|---|

| Jojoba Oil | Sensory Profile & Function | Cosmetics | This compound is a cost-effective alternative with similar moisturizing and conditioning properties. naturallythinking.comneuluna.comtojned.net |

| Decyl Oleate | Sensory Performance | Cosmetics | Shows similar performance in terms of shine, dryness, and softness. tojned.net |

| Propylene Glycol Dicaprylate/Dicaprate | Sensory Profile | Cosmetics | Propylene glycol dicaprylate/dicaprate offers a drier, more silicone-like feel compared to the richer feel of this compound. tojned.net |

| Pelargonate Esters | Physicochemical Properties | Biolubricants | Pelargonates have higher oxidative stability but less favorable low-temperature properties compared to oleates. researchgate.net |

This table synthesizes comparative data from multiple sources. naturallythinking.comneuluna.comtojned.netresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| Arachidyl Erucate |

| Behenyl Alcohol |

| Behenyl Erucate |

| Coco-caprylate/caprate |

| Decyl Oleate |

| Erucic Acid |

| Erucyl Erucate |

| Glyceryl Caprylate |

| Hydroxystearyl Erucate |

| IMWITOR® 375 |

| Isostearyl Alcohol |

| Isostearyl Erucate |

| Lignoceryl Erucate |

| Medium Chain Triglyceride |

| MIGLYOL® 8810 |

| MIGLYOL® Coco 810 |

| Mineral Oil |

| NeoPlanta® Withania |

| Oleic Acid |

| Oleyl Alcohol |

| This compound |

| Oleyl Oleate |

| Propylene Glycol Dicaprylate/Dicaprate |

| Ricinoleic Acid |

| SOFTIGEN® PURA |

| SOFTISAN® 378 |

| Stearyl Erucate |

| TEGO® Care PBS 6 MB |

| Tetracosenyl Erucate |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing oleyl erucate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound synthesis typically involves esterification of erucic acid with oleyl alcohol, catalyzed by acidic or enzymatic agents. Optimization requires systematic variation of parameters:

- Catalyst type : Compare sulfuric acid vs. lipase enzymes (e.g., Candida antarctica lipase B) for enantioselectivity .

- Temperature : Conduct trials at 60–100°C to assess reaction kinetics and byproduct formation.

- Molar ratios : Use a 1:1 to 1:2 (acid:alcohol) range to identify stoichiometric efficiency.

- Purity assessment : Validate via HPLC with a C18 column and evaporative light scattering detection (ELSD) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm ester carbonyl peaks at 1730–1750 cm⁻¹ and hydroxyl absence post-reaction .

- NMR (¹H and ¹³C) : Assign oleyl and erucate moieties via chemical shifts (e.g., δ 4.05–4.30 ppm for –CH₂–O–CO–) .

- GC-MS : Detect volatile impurities (e.g., unreacted oleyl alcohol) using a DB-5MS column .

Q. How does this compound’s stability vary under different storage conditions (e.g., temperature, light, pH)?

- Methodological Answer : Design accelerated stability studies:

- Thermal stability : Incubate samples at 25°C, 40°C, and 60°C for 1–6 months; analyze degradation via peroxide value (PV) and acid value (AV) .

- Photostability : Expose to UV light (λ = 254 nm) and monitor oxidation products using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., melting point, solubility)?

- Methodological Answer : Conduct a meta-analysis of literature data (1990–2025) to identify methodological inconsistencies. Key steps:

- Standardize measurement protocols : Use DSC for melting point analysis (heating rate: 5°C/min, N₂ atmosphere) .

- Compare solvent systems : Test solubility in hexane, ethanol, and DMSO using cloud-point titration .

- Statistical validation : Apply ANOVA to assess inter-lab variability in reported values .

Q. What experimental design strategies mitigate challenges in studying this compound’s biological interactions (e.g., membrane permeability assays)?

- Methodological Answer :

- Control for lipid polymorphism : Use differential scanning calorimetry (DSC) to confirm lamellar phase stability .

- Incorporate negative controls : Compare with structurally similar esters (e.g., oleyl palmitate) to isolate erucate-specific effects .

- High-throughput screening : Employ Franz diffusion cells with synthetic membranes (e.g., Strat-M®) to quantify permeability .

Q. How can computational modeling complement experimental data in predicting this compound’s behavior in lipid-based drug delivery systems?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model interactions with phospholipid bilayers (e.g., DPPC) using GROMACS or CHARMM .

- QSPR models : Correlate erucate chain length with partition coefficients (log P) to predict biodistribution .

- Validate experimentally : Cross-check MD results with small-angle X-ray scattering (SAXS) data .

Q. What advanced spectroscopic methods are required to validate this compound’s structural integrity in complex matrices (e.g., emulsions)?

- Methodological Answer :

- LC-NMR : Resolve overlapping peaks in emulsified systems by hyphenating chromatography with NMR .

- Raman microscopy : Map spatial distribution in emulsions using 785 nm laser excitation .

- Time-resolved fluorescence : Probe micelle formation kinetics with pyrene polarity assays .

Q. How can researchers address discrepancies in purity assessment methods for this compound (e.g., residual catalyst detection)?

- Methodological Answer :

- ICP-MS : Quantify trace metal catalysts (e.g., H₂SO₄-derived sulfates) with detection limits <1 ppb .

- Headspace GC : Identify volatile impurities (e.g., unreacted oleyl alcohol) using a DB-WAX column .

- Standard reference materials : Calibrate instruments with NIST-traceable erucate esters .

Methodological Standards & Data Presentation

- Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data in supplementary materials .

- Data tables : Present processed data (mean ± SD, n=3) in the main text; include raw datasets in appendices .

- Uncertainty analysis : Report confidence intervals for key parameters (e.g., reaction yields) using error propagation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.